N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide
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Overview
Description
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide typically involves multiple steps, including the sulfonation of aromatic compounds, followed by amination and methylation reactions. Common reagents used in these reactions include sulfuric acid, amines, and methylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent with antimicrobial or anticancer properties.
Industry: As a component in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of multiple methyl groups and the N-methylphenylsulfonamido moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-17-10-9-11-20(14-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-12-7-6-8-13-21/h6-16H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCCPMMMDMWMBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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